molecular formula C23H29N3O4S B2382179 N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide CAS No. 942003-50-1

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2382179
CAS RN: 942003-50-1
M. Wt: 443.56
InChI Key: KRNWWINADSPDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with similar structures to N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide has focused on synthesizing and characterizing novel compounds with potential pharmacological activities. For instance, a study detailed the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the process of acetylation and nucleophilic substitution reactions that yield compounds with potential for future pharmacological investigation (Zaki, Radwan, & El-Dean, 2017).

Catalytic Reactions

In the realm of organic chemistry, the organocatalytic enantioselective Pictet-Spengler reactions have been applied to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, demonstrating the role of sulfenamide moieties in enhancing the rate and enantioselectivity of the cyclization process. This methodology has been utilized to synthesize natural products and synthetic drugs, showcasing the importance of these reactions in creating biologically active compounds (Mons et al., 2014).

Heterocyclic Synthesis

Another study explored the use of cyanoselenoacetamide for the synthesis of propane-bis(thioamide), a precursor for producing thiazoles and tetrahydroisoquinoline derivatives. This work underlines the versatility of sulfur and nitrogen-containing heterocycles in medicinal chemistry and their synthesis through innovative pathways (Dyachenko & Vovk, 2013).

Pharmacological Potentials

The exploration of new compounds often leads to the identification of molecules with promising pharmacological profiles. For example, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides has been investigated for their potential as potentiators of defective DeltaF508-cystic fibrosis transmembrane conductance regulator chloride channel gating, highlighting the therapeutic potential of such compounds in treating cystic fibrosis (Suen et al., 2006).

properties

IUPAC Name

N-[4-[[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-4-22(27)24-18-6-9-20(10-7-18)31(29,30)25-19-8-11-21-17(15-19)5-12-23(28)26(21)14-13-16(2)3/h6-11,15-16,25H,4-5,12-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWWINADSPDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.